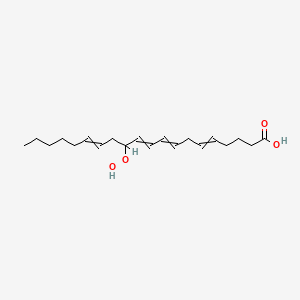

Arachidonic acid omega-9 hydroperoxide

Description

Structure

3D Structure

Properties

CAS No. |

67675-13-2 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22) |

InChI Key |

ZIOZYRSDNLNNNJ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |

Synonyms |

12-HPETE 12-HPETE, (E,Z,Z,Z)-isomer 12-HPETE, (S-(E,E,E))-isomer 12-HPETE, (S-(E,Z,Z,Z))-isomer 12-hydroperoxy-5,8,10,14-icosatetraenoic acid 12-L-hydroperoxy-5,8,10,14-eicosatetraenoic acid 12-OOHETE arachidonic acid omega-9 hydroperoxide omega-9 HPAA omega-9-hydroperoxyarachidonic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Arachidonic Acid Omega 9 Hydroperoxide

Enzymatic Pathways for 12-HPETE Generation

The primary enzymatic route for the synthesis of 12-HPETE involves a family of enzymes known as lipoxygenases (LOXs). These enzymes catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid.

Lipoxygenases are non-heme iron-containing dioxygenases that are central to the metabolism of arachidonic acid. caymanchem.comnih.gov In mammals, they are classified according to the carbon position on the arachidonic acid backbone where they introduce an oxygen molecule. caymanchem.com The major lipoxygenase pathways are the 5-LOX, 12-LOX, and 15-LOX pathways, each producing a distinct set of hydroperoxy intermediates. caymanchem.comnih.gov The direct product of this oxygenation is a hydroperoxyeicosatetraenoic acid (HpETE), an unstable intermediate that is rapidly converted to other bioactive lipids or reduced to the more stable hydroxy derivative (HETE) by cellular peroxidases. researchgate.nettandfonline.com The 12-lipoxygenases (12-LOXs) are the principal enzymes responsible for oxygenating arachidonic acid at the omega-9 position (C-12) to generate 12-HPETE. mdpi.com

The human platelet-type 12-lipoxygenase, encoded by the ALOX12 gene, is a key enzyme in the formation of 12-HPETE. wikipedia.orgwikipedia.org The catalytic cycle of ALOX12 begins with the abstraction of a hydrogen atom from the C-10 position of arachidonic acid by the enzyme's ferric-hydroxyl (Fe(III)-OH⁻) cofactor located in the active site. nih.gov This step results in the formation of a pentadienyl radical. Subsequently, molecular oxygen (O₂) inserts at the C-12 position of the radical intermediate in an antarafacial manner, meaning the oxygen adds to the opposite face from where the hydrogen was removed. nih.gov This highly specific reaction yields 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HPETE). mdpi.com This hydroperoxide is then typically reduced to its more stable alcohol counterpart, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), by the action of ubiquitous cellular enzymes such as glutathione (B108866) peroxidase. tandfonline.commdpi.com

| Step | Description | Key Components | Product |

|---|---|---|---|

| 1. Substrate Binding | Arachidonic acid binds to the active site of the ALOX12 enzyme. | Arachidonic Acid, ALOX12 Active Site | Enzyme-Substrate Complex |

| 2. Hydrogen Abstraction | The Fe(III)-OH⁻ cofactor abstracts a hydrogen atom from C-10. nih.gov | Fe(III)-OH⁻, C-10 of Arachidonic Acid | Pentadienyl Radical |

| 3. Oxygen Insertion | Molecular oxygen (O₂) inserts stereospecifically at the C-12 position. nih.gov | Molecular Oxygen, Pentadienyl Radical | 12(S)-HPETE |

| 4. Product Release/Reduction | 12(S)-HPETE is released or subsequently reduced by cellular peroxidases. mdpi.com | 12(S)-HPETE, Glutathione Peroxidase | 12(S)-HETE |

A hallmark of lipoxygenase-catalyzed reactions is their high degree of regio- and stereospecificity. nih.govwikipedia.org Human ALOX12 almost exclusively produces the S-stereoisomer at the C-12 position, yielding 12(S)-HPETE. wikipedia.orgnih.gov This specificity is critical, as different stereoisomers can have distinct or even opposing biological activities. For instance, another isoform, arachidonate (B1239269) 12-lipoxygenase, 12R type (ALOX12B), generates the opposite stereoisomer, 12(R)-HPETE. wikipedia.orgwikipedia.org

The positional selectivity of lipoxygenases (e.g., catalyzing oxygenation at C-12 versus C-15) is dictated by the orientation of the fatty acid substrate within the enzyme's binding pocket. nih.gov For 12- and 15-lipoxygenases, it is proposed that arachidonic acid enters the substrate-binding channel with its methyl (omega) end first, which positions the appropriate carbon atom for oxygenation. nih.gov

While ALOX12 is the primary enzyme for 12-HPETE synthesis, other oxygenase enzymes can also generate lipid hydroperoxides from arachidonic acid, though not typically at the C-12 position.

Cyclooxygenases (COXs): The COX enzymes, COX-1 and COX-2, are bifunctional enzymes that initiate the synthesis of prostaglandins (B1171923) and thromboxanes. wikipedia.org Their initial cyclooxygenase activity converts arachidonic acid into prostaglandin (B15479496) G₂ (PGG₂), an unstable intermediate that contains a hydroperoxy group at the C-15 position. caymanchem.commdpi.com The enzyme's subsequent peroxidase activity reduces this C-15 hydroperoxide to a hydroxyl group to form prostaglandin H₂ (PGH₂). mdpi.comyoutube.com Therefore, COX enzymes produce a C-15, not a C-12, hydroperoxide.

Cytochrome P450 (CYP450) Enzymes: The CYP450 superfamily of enzymes metabolizes arachidonic acid into a variety of products, including hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govnih.gov Certain CYP450 isoforms are capable of producing 12-HETE, which implies the formation of a 12-HPETE precursor. wikipedia.org However, unlike the stereospecific reaction of ALOX12, CYP450-mediated oxidation often results in a racemic mixture of 12(S)-HETE and 12(R)-HETE. wikipedia.orgnih.gov

Other Lipoxygenases: It is noteworthy that human 15-lipoxygenase (ALOX15) can form 12(S)-HPETE as a secondary product, although its primary product is 15(S)-HPETE. wikipedia.org In certain rodent species, a leukocyte-type 12-lipoxygenase, often referred to as 12/15-lipoxygenase, produces significant amounts of both 12-HETE and 15-HETE. mdpi.com

| Enzyme Family | Specific Enzyme(s) | Primary Hydroperoxide Product(s) | Positional Specificity |

|---|---|---|---|

| Lipoxygenase (LOX) | ALOX12 | 12(S)-HPETE | C-12 (Omega-9) mdpi.com |

| Lipoxygenase (LOX) | ALOX5 | 5(S)-HPETE | C-5 wikipedia.org |

| Lipoxygenase (LOX) | ALOX15 | 15(S)-HPETE (major), 12(S)-HPETE (minor) | C-15 (major), C-12 (minor) wikipedia.org |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandin G₂ (PGG₂) | C-15 Hydroperoxide mdpi.com |

| Cytochrome P450 (CYP) | Various Isoforms | Racemic HPETEs (precursors to HETEs) | Variable (including C-12) wikipedia.org |

Role of Lipoxygenases in Arachidonic Acid Oxygenation

Non-Enzymatic Oxidation Mechanisms of Arachidonic Acid

Arachidonic acid, with its multiple double bonds, is highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). caymanchem.comwikipedia.org This process, known as lipid peroxidation, provides an alternative, non-specific route to the formation of lipid hydroperoxides.

In conditions of oxidative stress, free radicals can attack the double bonds of arachidonic acid, initiating a chain reaction of lipid peroxidation. caymanchem.comnih.gov This non-enzymatic process lacks the specificity of enzymes like ALOX12. caymanchem.com The free radical-mediated oxidation of arachidonic acid results in the formation of a random assortment of hydroperoxide isomers, including various regioisomers (e.g., 5-, 8-, 9-, 11-, 12-, 15-HPETE) and stereoisomers (both R and S forms). caymanchem.com The mechanism is thought to involve the addition of a peroxyl radical to one of the double bonds, which can lead to the formation of hydroperoxides at multiple positions, including the omega-9 (C-12) position. nih.gov

Contribution of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that can initiate and propagate lipid peroxidation, a process that can lead to the formation of various arachidonic acid hydroperoxides, including at the omega-9 position (C-11).

Reactive Oxygen Species (ROS): ROS, such as the superoxide (B77818) radical (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), play a significant role in the non-enzymatic oxidation of arachidonic acid. nih.govfrontiersin.org The process is typically initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (e.g., C-10 or C-13), which are particularly susceptible to attack due to the adjacent double bonds. acs.org This creates a carbon-centered lipid radical that can rearrange and then react with molecular oxygen to form a peroxyl radical (ROO•). nih.gov This peroxyl radical can, in turn, abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a lipid hydroperoxide (ROOH). nih.gov

Studies have shown that the interaction of O₂⁻ and H₂O₂ in the presence of trace metals like iron (the Fenton reaction) generates the potent hydroxyl radical, which can initiate arachidonate oxidation. nih.govresearchgate.net This non-enzymatic autoxidation results in a mixture of isomeric hydroperoxides. Furthermore, arachidonic acid itself can stimulate the intracellular formation of superoxide radicals in certain cell types, such as astrocytes, creating a feedback loop that can enhance its own oxidation. researchgate.netnih.gov

Reactive Nitrogen Species (RNS): RNS, notably peroxynitrite (ONOO⁻), formed from the rapid reaction between superoxide and nitric oxide (NO), is another powerful oxidant. nih.govresearchgate.net Peroxynitrite can directly or indirectly induce lipid peroxidation. While direct mechanisms are complex, its decomposition can yield radicals with reactivity similar to the hydroxyl radical, capable of initiating the peroxidation of polyunsaturated fatty acids like arachidonic acid. researchgate.net For instance, peroxynitrite is known to inactivate certain enzymes like prostaglandin I synthase by reacting with critical residues, highlighting its potent reactivity within the arachidonic acid cascade. nih.govresearchgate.net

Substrate Availability and Mobilization for Hydroperoxide Biosynthesis

The biosynthesis of any arachidonic acid hydroperoxide is fundamentally dependent on the availability of its substrate, free arachidonic acid. In resting cells, arachidonic acid is not typically found in its free form but is esterified into the sn-2 position of membrane phospholipids (B1166683). acs.orgnih.gov Its release is a tightly regulated, rate-limiting step in the entire cascade. oup.com

Phospholipase-Mediated Release of Arachidonic Acid from Membrane Phospholipids

The primary mechanism for liberating arachidonic acid from membrane stores is through the action of phospholipase A₂ (PLA₂) enzymes. wikipedia.org Cellular activation by a diverse range of stimuli, including mechanical trauma, cytokines, and growth factors, triggers the mobilization and activation of PLA₂. wikipedia.orgnih.gov

There are several groups of PLA₂ enzymes, with cytosolic PLA₂ (cPLA₂) and secretory PLA₂ (sPLA₂) being central to AA release. wikipedia.org

Cytosolic PLA₂ (cPLA₂): In response to stimuli that increase intracellular calcium concentrations, cPLA₂ translocates from the cytosol to the nuclear and endoplasmic reticulum membranes, where it preferentially hydrolyzes phospholipids containing arachidonic acid. nih.govresearchgate.net The activation of cPLA₂ can also be modulated by phosphorylation through mitogen-activated protein kinase (MAPK) cascades. nih.govresearchgate.net

Secretory PLA₂ (sPLA₂): These enzymes are smaller and are secreted from the cell, where they can act on the outer leaflet of the plasma membrane to release arachidonic acid.

Research has demonstrated that external factors, including ROS like hydrogen peroxide, can stimulate PLA₂-mediated arachidonic acid release. nih.govnih.gov H₂O₂ has been shown to induce a rapid intracellular release of free arachidonic acid in intestinal epithelial cells, a process that appears to be dependent on both protein kinase C (PKC) and calmodulin. nih.gov This suggests a direct link between an oxidative environment and the increased availability of arachidonic acid for subsequent hydroperoxidation. Studies in fibroblast cell lines further confirm that H₂O₂ in the presence of a calcium ionophore stimulates arachidonic acid release in a manner dependent on cPLA₂α, Src family kinases, and PKC. nih.gov

The major phospholipid pools that serve as a source for arachidonic acid can vary by cell type, with phosphatidylinositol and phosphatidylcholine being significant contributors. nih.govcapes.gov.br

Regulation of Intracellular Arachidonic Acid Pools

The concentration of free arachidonic acid within the cell is meticulously controlled by a dynamic equilibrium between its release by phospholipases and its removal through two primary pathways: re-esterification back into membrane phospholipids or metabolic conversion by downstream enzymes. nih.govnih.gov

Following its release, free arachidonic acid can be rapidly re-acylated into phospholipids by the action of acyl-CoA synthetases and acyl-CoA:lysophospholipid acyltransferases. This process effectively traps the fatty acid within the cell and limits its availability for enzymatic or non-enzymatic oxidation. nih.gov Fatty acid binding proteins (FABPs) facilitate the intracellular transfer of arachidonic acid, modulating its concentration and directing it towards either re-esterification or metabolic pathways. nih.gov

The intracellular free arachidonic acid pool is characterized by rapid turnover. nih.gov Even in the absence of external stimuli, there is a continuous, rapid rate of release and re-uptake. nih.gov Pharmacological agents can disrupt this balance. For example, phorbol (B1677699) esters can stimulate the liberation of arachidonic acid, leading to an increase in the free internal pool, while phospholipase inhibitors block this release. nih.gov This tight regulation ensures that large-scale production of potent signaling molecules, including hydroperoxides, occurs only upon specific cellular activation, preventing inappropriate or excessive signaling.

Data Tables

Table 1: Key Factors in the Formation and Mobilization of Arachidonic Acid Hydroperoxides

| Factor | Category | Role/Function | Relevant Citations |

|---|---|---|---|

| Superoxide Radical (O₂⁻) | Reactive Oxygen Species | Initiates lipid peroxidation; precursor to other ROS/RNS. | nih.govfrontiersin.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | Can stimulate PLA₂-mediated AA release; generates •OH via Fenton reaction. | researchgate.netnih.govnih.gov |

| Hydroxyl Radical (•OH) | Reactive Oxygen Species | Potent initiator of arachidonic acid peroxidation. | nih.govnih.gov |

| Peroxynitrite (ONOO⁻) | Reactive Nitrogen Species | Potent oxidant capable of inducing lipid peroxidation. | nih.govresearchgate.net |

| Phospholipase A₂ (PLA₂) | Enzyme | Catalyzes the release of arachidonic acid from membrane phospholipids. | wikipedia.orgwikipedia.orgnih.gov |

| Protein Kinase C (PKC) | Enzyme | Involved in the signaling cascade that activates PLA₂. | nih.govnih.gov |

| Acyl-CoA Synthetases | Enzyme | Activates arachidonic acid for re-esterification into phospholipids. | nih.gov |

Molecular Mechanisms and Cellular Impact of Arachidonic Acid Omega 9 Hydroperoxide

Participation in Cellular Redox Homeostasis and Oxidative Signaling Pathways

Arachidonic acid omega-9 hydroperoxide is an active participant in the complex network of cellular redox homeostasis and oxidative signaling. Its formation is a consequence of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. The presence of 9-HpETE can further propagate oxidative stress, contributing to a cycle of damage.

Lipid hydroperoxides like 9-HpETE are involved in signaling pathways that are responsive to oxidative conditions. For instance, they can influence the activity of transcription factors sensitive to the cellular redox state, such as Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of various protective enzymes. mdpi.com The generation of lipid hydroperoxides can trigger these defense mechanisms as the cell attempts to restore redox balance.

Furthermore, the metabolism of arachidonic acid, leading to the formation of hydroperoxides, is intertwined with inflammatory processes. nih.gov These lipid mediators can act as signaling molecules in inflammatory cascades, often considered pro-inflammatory. nih.govyoutube.com The intricate play between the production of such compounds and the cellular antioxidant systems highlights their dual role as both damaging agents and signaling molecules that can trigger protective responses.

Molecular Interactions with Biological Macromolecules

The reactivity of the hydroperoxide group in this compound facilitates its interaction with various biological macromolecules, leading to significant cellular consequences. These interactions can be broadly categorized into the formation of covalent adducts and the modulation of protein function.

Formation of Covalent Adducts with Proteins and Lipids

The hydroperoxide moiety of 9-HpETE is unstable and can decompose to form highly reactive secondary products, such as aldehydes and other electrophilic species. These reactive intermediates can then form covalent adducts with nucleophilic residues on proteins and lipids. The formation of these adducts can alter the structure and function of the modified macromolecules, contributing to cellular dysfunction.

The process of lipid peroxidation, which generates hydroperoxides, is known to cause damage to cellular components. nih.gov The accumulation of these adducts is a hallmark of oxidative stress and is associated with various pathological conditions. The modification of proteins and lipids by these reactive species can lead to the formation of cross-linked aggregates and impair cellular processes that rely on the integrity of these macromolecules.

Modulation of Enzyme Activity and Protein Function

Beyond the formation of stable covalent adducts, this compound and its downstream products can directly modulate the activity of various enzymes and proteins. The interaction can be inhibitory or, in some cases, activatory, depending on the specific protein and the nature of the interaction.

For example, the metabolism of arachidonic acid is carried out by a suite of enzymes, including lipoxygenases (LOXs) and cyclooxygenases (COXs). nih.govnih.gov The products of these enzymatic reactions, including hydroperoxides, can in turn act as feedback regulators of these same enzymes. Furthermore, the introduction of a hydroperoxide group can alter the physical properties of the fatty acid, influencing how it interacts with binding pockets of enzymes and regulatory proteins. The flexibility of arachidonic acid, conferred by its double bonds, is crucial for its interaction with proteins, and modifications like hydroperoxidation can impact this flexibility. nih.gov

Influence on Cellular Membrane Structure and Biophysical Properties

As a lipid-derived molecule, this compound can significantly impact the structure and biophysical properties of cellular membranes. Its presence within the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-associated proteins.

Arachidonic acid itself is an integral component of cell membranes, contributing to their fluidity and flexibility. nih.govwikipedia.org The introduction of a polar hydroperoxide group into the hydrophobic core of the membrane disrupts the ordered packing of phospholipids (B1166683). This can lead to an increase in membrane permeability and a change in membrane fluidity. Studies on other hydroperoxides have shown that they can alter the mechanical properties of membranes, including the bending elastic modulus and shear elastic modulus. researchgate.net

These structural and mechanical alterations can have profound effects on cellular function. Changes in membrane properties can affect the activity of embedded enzymes and ion channels, disrupt transmembrane signaling, and compromise the barrier function of the membrane. nih.gov The integrity of the cell membrane is paramount for maintaining cellular homeostasis, and its perturbation by lipid hydroperoxides represents a significant aspect of oxidative cellular damage.

Role as a Precursor in Specific Cellular Signaling Cascades (e.g., Eicosanoid-Mediated Pathways)

Arachidonic acid and its metabolites, collectively known as eicosanoids, are potent signaling molecules involved in a vast array of physiological and pathological processes. nih.govwikipedia.org this compound can serve as a precursor or an intermediate in specific signaling cascades, particularly those mediated by eicosanoids.

The enzymatic oxygenation of arachidonic acid by lipoxygenases (LOXs) is a primary route for the formation of hydroperoxyeicosatetraenoic acids (HPETEs), including 9-HpETE. nih.govnih.gov These hydroperoxides are often unstable intermediates that are rapidly converted to more stable and biologically active hydroxy derivatives (HETEs) or other signaling molecules like leukotrienes and lipoxins. nih.gov

These eicosanoid signaling pathways are critical in regulating inflammation, immune responses, cell growth, and blood pressure. wikipedia.org For instance, different HETEs have been shown to possess distinct biological activities, acting as chemoattractants for immune cells or modulating vascular tone. aging-us.com Therefore, the generation of 9-HpETE is a key step in the production of a cascade of downstream signaling molecules that exert specific cellular effects.

| Precursor | Enzymatic Pathway | Key Products |

| Arachidonic Acid | Lipoxygenases (LOXs) | Hydroperoxyeicosatetraenoic acids (HPETEs) |

| Arachidonic Acid | Cyclooxygenases (COXs) | Prostaglandins (B1171923), Thromboxanes |

| Arachidonic Acid | Cytochrome P450 (CYP) | Epoxyeicosatrienoic acids (EETs), HETEs |

Contributions to Fundamental Cellular Homeostatic Processes and Molecular Dysregulation

The involvement of this compound in the processes described above—redox signaling, macromolecular interactions, membrane perturbation, and precursor to signaling molecules—demonstrates its significant contribution to both the maintenance of cellular homeostasis and the induction of molecular dysregulation.

Under normal physiological conditions, the controlled production of 9-HpETE and other lipid hydroperoxides can play a role in physiological signaling. However, under conditions of excessive oxidative stress, their overproduction can lead to widespread cellular damage and dysregulation. The accumulation of lipid peroxidation products is a key feature of cellular injury in a variety of diseases.

The disruption of cellular homeostasis by 9-HpETE can manifest in multiple ways. Altered membrane properties can lead to impaired cellular transport and communication. researchgate.net The modification of proteins can result in enzyme inactivation and the disruption of critical cellular pathways. Furthermore, the aberrant signaling through eicosanoid pathways can contribute to chronic inflammation and other pathological states. The balance between the production and detoxification of such reactive lipid species is therefore crucial for maintaining cellular health.

Analytical Methodologies for Academic Research on Arachidonic Acid Omega 9 Hydroperoxide

Advanced Extraction and Sample Preparation Techniques from Biological Matrices for Research Purposes

The initial and most critical step in the analysis of 9-HpETE from biological samples is the extraction and preparation process. The primary goals are to efficiently isolate the analyte from the complex matrix (e.g., plasma, tissues, cells), prevent its degradation, and remove interfering substances. creative-proteomics.com Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). creative-proteomics.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a foundational technique for lipid extraction. mdpi.com The most established methods are the Folch and Bligh and Dyer procedures, which utilize a chloroform (B151607):methanol (B129727) solvent system. mdpi.com In the Folch method, a 2:1 chloroform:methanol mixture is added to the sample, followed by a saline solution, which results in a biphasic system where lipids are partitioned into the lower chloroform layer. mdpi.com An alternative solvent, methyl tert-butyl ether (MTBE), has gained popularity as it is less problematic for subsequent LC-MS analysis. mdpi.com

To prevent the degradation of the unstable hydroperoxide group during extraction, antioxidants such as butylated hydroxytoluene (BHT) are frequently added to the extraction solvents. creative-proteomics.com Additionally, samples are often kept on ice and flushed with inert gas like argon to minimize oxidation. creative-proteomics.com In some protocols, a reducing agent like stannous chloride (SnCl₂) may be added to convert the unstable hydroperoxides to their more stable corresponding hydroxides (e.g., 9-HETE) prior to extraction, which can simplify analysis, although this results in the loss of information about the original hydroperoxide. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration following initial LLE. creative-proteomics.comnih.gov It offers high recovery rates and can effectively separate lipids from other classes of molecules. creative-proteomics.com For oxylipins like 9-HpETE, octadecylsilyl (C18) silica (B1680970) is a common stationary phase. uzh.chscilit.com The crude lipid extract is loaded onto the SPE cartridge, and a series of washes with solvents of increasing polarity are used to remove interfering substances before the desired analyte is eluted. This method is highly effective for purifying and concentrating hydroperoxyeicosatetraenoic acids from biological samples. nih.gov

Table 1: Comparison of Common Extraction Techniques for 9-HpETE

| Technique | Principle | Common Solvents/Phases | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible liquid phases. | Chloroform/Methanol (Folch, Bligh & Dyer), Methyl tert-butyl ether (MTBE). mdpi.com | Effective for total lipid extraction. mdpi.com | Chloroform can be problematic for LC-MS; potential for analyte degradation. mdpi.com |

| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid stationary phase. | C18 silica cartridges. uzh.chscilit.com | High recovery, effective sample clean-up and concentration. creative-proteomics.com | Can be more time-consuming than LLE. creative-proteomics.com |

Chromatographic Separation and Detection Technologies

Chromatography is the cornerstone for separating the complex mixture of lipid isomers found in biological extracts. The choice of technique depends on the specific research question, whether it is for isomer separation, identification, or sensitive quantification.

HPLC is a powerful tool for the analysis of thermally labile compounds like 9-HpETE because it operates at room temperature, minimizing the risk of degradation. nih.gov Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for the separation of arachidonic acid hydroperoxide isomers. nih.govmdpi.com

Reversed-Phase (RP) HPLC: RP-HPLC, typically using a C18 column, separates molecules based on their hydrophobicity. mdpi.com It is the primary mode for resolving isobaric oxylipins. mdpi.com Gradient elution with mobile phases consisting of water with an acid modifier (e.g., acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly used. mdpi.com RP-HPLC can effectively separate positional isomers of HpETEs. nih.gov

Chiral HPLC: To separate enantiomers (e.g., 9(S)-HpETE and 9(R)-HpETE), chiral stationary phases are required. Columns such as the Chiralpak AD or AD-RH can achieve baseline resolution of hydroperoxy fatty acid enantiomers. nih.gov

For detection and quantification, UV detection is commonly used, as the conjugated diene structure in 9-HpETE exhibits a characteristic UV absorbance maximum around 234-235 nm. nih.govresearchgate.net However, this method also detects the corresponding hydroxy derivative (HETE), which often co-elutes. nih.gov A more selective approach combines UV with electrochemical (EC) detection. The EC detector can be set to a specific reduction potential that is selective for the hydroperoxy group, allowing for the specific quantification of 9-HpETE even in the presence of 9-HETE. nih.gov

GC-MS is a high-resolution separation and detection technique that provides detailed structural information. However, due to the thermal instability and low volatility of lipid hydroperoxides, direct analysis is not feasible. nih.gov Therefore, a crucial derivatization step is required prior to GC-MS analysis. mdpi.comsigmaaldrich.com

The standard procedure involves two steps:

Reduction: The hydroperoxide group is first reduced to a more stable hydroxyl group using a reducing agent like sodium borohydride.

Derivatization: The resulting hydroxyl group and the carboxylic acid group are then converted into volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers/esters, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net

Once derivatized, the sample is injected into the GC-MS. The different regioisomers of the original hydroperoxides (now analyzed as their HETE-TMS derivatives) can be separated on a capillary column. nih.gov The mass spectrometer fragments the eluted compounds in a predictable manner. The resulting mass spectrum contains characteristic ions from α-cleavage at the carbon bearing the silylated hydroxyl group, which allows for the unambiguous determination of the original position of the hydroperoxide on the arachidonic acid backbone. nih.gov This makes GC-MS an excellent tool for the regioisomeric analysis of HpETE mixtures. nih.govchempap.org

LC-MS/MS has become the gold standard for the sensitive and specific quantification of lipid mediators like 9-HpETE from biological matrices. mdpi.comsemanticscholar.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often using an electrospray ionization (ESI) source. uzh.chnih.gov A major advantage is that it can analyze thermally labile hydroperoxides directly without derivatization. mdpi.comnih.gov

The most common approach for quantification is Multiple Reaction Monitoring (MRM) . uzh.chsemanticscholar.org In an MRM experiment, the mass spectrometer is programmed to select a specific precursor ion (the deprotonated molecule, [M-H]⁻, for 9-HpETE in negative ion mode) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. forensicrti.orgnih.gov This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from the complex biological matrix. nih.govforensicrti.org By monitoring specific MRM transitions for 9-HpETE and its corresponding deuterated internal standard, highly accurate and precise quantification can be achieved, with limits of detection often in the picogram range. semanticscholar.orgnih.gov

Table 2: Representative MRM Transitions for Arachidonic Acid Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Arachidonic Acid (AA) | 303.2 | 259.2 | Negative ESI | uzh.ch |

| Prostaglandin (B15479496) E2 (PGE2) | 351.2 | 271.2 | Negative ESI | uzh.ch |

| 15-HETE (representative HETE) | 319.2 | 219.2 | Negative ESI | nih.gov |

| 9-HpETE (as a hydroperoxide) | 335.2 ([M-H]⁻) | Varies (e.g., loss of H₂O₂) | Negative ESI | nih.govresearchgate.net |

Note: Specific transitions for 9-HpETE can vary based on instrumentation and ionization conditions. The transition often involves the neutral loss of water or hydrogen peroxide.

Structural Elucidation via Spectroscopic and Spectrometric Approaches

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of novel compounds or for confirming the stereochemistry of known ones.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the complete chemical structure of organic molecules, including the precise location of functional groups and their stereochemistry. hyphadiscovery.comslideshare.netslideshare.net For a molecule like 9-HpETE, both ¹H and ¹³C NMR are used. nih.gov

Key applications of NMR in the study of 9-HpETE include:

Positional Isomerism: The exact location of the hydroperoxide group along the arachidonic acid chain can be confirmed. nih.gov The proton attached to the carbon bearing the -OOH group (H-9) and adjacent protons will have characteristic chemical shifts and coupling constants.

Stereochemistry: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, which helps to determine the relative stereochemistry of the double bonds and the chiral center at C-9. hyphadiscovery.com

Structural Confirmation: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons throughout the entire molecule, providing unambiguous structural proof. nih.govresearchgate.net

The hydroperoxide proton (-OOH) itself gives a characteristic, often broad, signal in the ¹H NMR spectrum, the chemical shift of which can be sensitive to solvent and intramolecular interactions. nih.govresearchgate.net While acquiring NMR data requires significantly more material (microgram to milligram quantities) compared to mass spectrometry, it provides the most definitive structural information. hyphadiscovery.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural elucidation of lipid hydroperoxides like 9-HpETE. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion—such as the deprotonated molecule [M-H]⁻ of 9-HpETE—and subjecting it to collision-induced dissociation (CID) to generate a spectrum of characteristic fragment ions. acs.orgscienceready.com.au The resulting fragmentation pattern serves as a molecular fingerprint, allowing for precise structural confirmation.

In the negative ion mode, CID of hydroperoxyeicosatetraenoic acid (HPETE) isomers generates unique spectra with common features, such as the loss of small neutral molecules like water. acs.org More importantly, specific fragment ions are produced that are indicative of the hydroperoxide group's position along the fatty acid chain. acs.org For 9-HpETE, fragmentation often occurs at bonds allylic to the hydroperoxide group. This process yields structurally characteristic ions that allow it to be distinguished from its other positional isomers, such as 5-HPETE, 12-HPETE, or 15-HPETE. acs.org

Research has also shown that the presence of alkali metals, particularly sodium, can significantly enhance the generation of structure-diagnostic fragment ions during CID. nih.govacs.org Analysis of sodiated adducts of HPETE isomers reveals specific neutral losses and fragments that are highly useful in identifying the precise position of the hydroperoxy group, often without the need for prior chromatographic separation. nih.govacs.org This method provides valuable insights into the initial processes of lipid peroxidation. acs.org

The major fragment ions observed in MS/MS analysis provide the basis for developing highly sensitive and specific quantification methods, such as multiple reaction monitoring (MRM), which can measure picomolar concentrations of specific hydroperoxides directly from complex mixtures. acs.org

Table 1: Characteristic MS/MS Fragmentation Data for HPETE Isomers (Negative Ion Mode) This table is illustrative and based on common fragmentation patterns. Actual m/z values can vary slightly based on instrumentation and experimental conditions.

| Precursor Ion (m/z) | Isomer | Key Fragment Ion (m/z) | Proposed Origin of Fragment |

| 335.2 ([M-H]⁻) | 5-HPETE | 129 | Cleavage of the double bond allylic to the hydroperoxide acs.org |

| 335.2 ([M-H]⁻) | 5-HPETE | 203 | Charge-driven allylic fragmentation acs.org |

| 335.2 ([M-H]⁻) | 9-HpETE | 181 | Fragmentation related to the position of the hydroperoxy group researchgate.net |

| 335.2 ([M-H]⁻) | 12-HPETE | 153 | Cleavage of the double bond allylic to the hydroperoxide acs.org |

| 335.2 ([M-H]⁻) | 12-HPETE | 179 | Charge-driven allylic fragmentation acs.org |

| 335.2 ([M-H]⁻) | 15-HPETE | 113 | Cleavage of the double bond allylic to the hydroperoxide acs.org |

| 335.2 ([M-H]⁻) | 15-HPETE | 219 | Charge-driven allylic fragmentation acs.org |

Chiral Separation Techniques for Enantiomeric Analysis of Enzymatic versus Non-Enzymatic Products

Arachidonic acid omega-9 hydroperoxide can be generated through both enzymatic and non-enzymatic pathways. frontiersin.org Enzymatic reactions, such as those catalyzed by lipoxygenases or certain cytochrome P450 enzymes, are stereospecific and produce a single enantiomer (e.g., the S- or R-form). frontiersin.orgwikipedia.org In contrast, non-enzymatic formation via autoxidation or free radical-mediated processes results in a racemic mixture, containing equal amounts of both enantiomers. frontiersin.org Distinguishing between these sources is crucial for understanding the biochemical context of 9-HpETE formation.

Chiral separation techniques are essential for isolating and quantifying the individual enantiomers. nih.gov High-performance liquid chromatography (HPLC) is a dominant method for this purpose, utilizing a chiral stationary phase (CSP). nih.govwvu.edu The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. wvu.edu

The process involves several key steps:

Derivatization (Optional but common): The hydroperoxide group of 9-HpETE is often reduced to a more stable hydroxyl group (forming 9-HETE) prior to analysis. This alcohol can then be derivatized with a chiral reagent to form diastereomers, which are more easily separated on a non-chiral column. slideshare.net

Chromatography: The sample is injected into an HPLC system equipped with a specialized chiral column. The choice of CSP is critical and depends on the specific properties of the analyte.

Detection and Quantification: As the separated enantiomers elute from the column, they are detected, and the area under each peak is integrated to determine the enantiomeric excess (ee), which reveals the relative proportions of the enzymatic versus non-enzymatic product.

Other techniques like capillary electrophoresis (CE) also offer high separation efficiency and require minimal sample volume for chiral analysis. nih.govwvu.edu These methods provide powerful means to isolate, characterize, and evaluate the biological activity of individual enantiomers. nih.gov

Table 2: Comparison of Chiral Separation Approaches

| Technique | Principle | Key Features | Common Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). wvu.edu | High resolution and sensitivity; versatile for non-volatile compounds. nih.govwvu.edu | Gold standard for enantiomeric separation of pharmaceuticals and biomolecules. wvu.edu |

| Diastereomeric Derivatization | Covalent reaction with a chiral reagent to form diastereomers, followed by separation on a standard column. slideshare.net | Separable by standard chromatography; requires pure chiral derivatizing agent. | Used when direct chiral separation is difficult or to enhance detection. slideshare.net |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often using a chiral selector in the buffer (e.g., cyclodextrins). wvu.edu | High efficiency, short analysis times, minimal sample consumption. nih.gov | Analysis of chiral drugs and other charged molecules. wvu.edu |

Methodological Considerations for Hydroperoxide Stability and Isomer Differentiation in Complex Biological Samples

The analysis of 9-HpETE and other lipid hydroperoxides in biological matrices like plasma or tissue homogenates is fraught with challenges, primarily related to the compound's inherent instability and the presence of numerous isomers. nih.govnih.gov

Hydroperoxide Stability: Lipid hydroperoxides are chemically labile and prone to decomposition. Their stability is influenced by several factors, including temperature, pH, and the presence of proteins or transition metals. nih.govuni-konstanz.de Studies on hydrogen peroxide, a related reactive oxygen species, demonstrate that storage conditions are critical. nih.govuni-konstanz.de For instance, hydrogen peroxide is least stable at -20°C but most stable when stored at -70°C or lower. nih.gov It also degrades more rapidly in the presence of proteins. nih.gov These findings underscore the necessity of immediate analysis or snap-freezing samples in liquid nitrogen and storing them at ultra-low temperatures (e.g., -80°C) to prevent artefactual degradation or formation of 9-HpETE. uni-konstanz.de The handling and extraction processes, such as using a modified Folch protocol, must be performed rapidly and at low temperatures to maintain the integrity of the analyte. nih.gov

Isomer Differentiation: Arachidonic acid can be oxidized at multiple positions, leading to a variety of positional isomers of HPETE (e.g., 5-, 8-, 9-, 11-, 12-, 15-HPETE), many of which are isobaric (having the same mass). acs.orgfrontiersin.org Differentiating these isomers is essential but analytically demanding. While tandem mass spectrometry is powerful for structural confirmation, it often requires coupling with a robust separation technique to resolve the isomers before they enter the mass spectrometer. acs.orgmdpi.com

High-performance liquid chromatography (HPLC), particularly in reverse-phase or normal-phase mode, is the method of choice for separating HPETE isomers prior to MS analysis. nih.gov The combination of HPLC with MS (LC-MS) allows for the retention time to provide one dimension of separation and the mass-to-charge ratio and fragmentation pattern to provide another, enabling confident identification and quantification of specific isomers like 9-HpETE from a complex biological background. nih.govrsc.org

Future Research Directions and Contemporary Challenges

Precise Characterization of Enzymatic Substrate Specificity for 12-HPETE Formation

The formation of 12-HPETE from arachidonic acid is a highly specific enzymatic process, primarily catalyzed by members of the lipoxygenase (LOX) and cytochrome P450 (CYP) families of enzymes. A significant challenge lies in understanding the precise structural features that dictate this specificity.

The primary enzymes responsible for 12-HPETE synthesis are arachidonate (B1239269) 12-lipoxygenases (ALOX12). These are non-heme iron-containing enzymes that catalyze the stereospecific insertion of molecular oxygen. nih.gov The platelet-type 12-LOX (ALOX12) produces the 12(S)-HPETE stereoisomer, while the 12(R)-lipoxygenase (ALOX12B) generates the 12(R)-HPETE form. wikipedia.org The structural basis for this specificity is a major area of investigation. It is understood to depend on several factors, including the precise positioning and head-to-tail orientation of the fatty acid substrate within a deep active site cavity in the enzyme. nih.gov The depth to which the arachidonic acid chain slides into this active site can create a "frame-shift" that exposes a specific carbon atom to the catalytic iron and subsequent oxygen attack, differentiating, for example, between 12-S and 15-S oxygenation. nih.gov The active site itself is housed within a large helical domain of the enzyme, with the catalytic iron atom coordinated by several conserved histidine residues and the carboxyl terminus of the protein. fsu.edu

Cytochrome P450 enzymes, particularly from the CYP4A and CYP4F subfamilies, also metabolize arachidonic acid, primarily through ω- and (ω-1)-hydroxylation to form metabolites like 20-HETE. nih.govnih.gov However, they can also produce racemic mixtures of 12(S)- and 12(R)-HPETE. nih.gov The mechanisms conferring this specific ω-9 hydroperoxidation by CYPs, as opposed to their more common terminal hydroxylation, are less understood and represent a key knowledge gap.

Future research must leverage advanced techniques like cryo-electron microscopy, X-ray crystallography of enzyme-substrate complexes, and sophisticated computational modeling to elucidate these mechanisms. nih.gov Combining docking studies, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations will be crucial to map the potential energy profiles of the catalytic reaction and explain the precise stereospecificity observed in different enzyme isoforms. nih.gov

Table 1: Key Enzymes in 12-HPETE Formation

| Enzyme Family | Specific Isoform(s) | Primary Product(s) | Key Characteristics |

| Lipoxygenase (LOX) | ALOX12 (Platelet-type) | 12(S)-HPETE | Catalyzes stereospecific dioxygenation of arachidonic acid. nih.gov |

| ALOX12B | 12(R)-HPETE | Primarily expressed in skin and cornea. nih.gov | |

| Cytochrome P450 (CYP) | CYP2C, CYP2J, CYP4A, CYP4F | Racemic 12(S/R)-HPETE | Can produce a variety of hydroperoxy, epoxy, and dihydroxy derivatives. nih.govnih.gov |

Elucidation of Novel Molecular Targets and Cellular Effectors

While 12-HPETE is often rapidly reduced to its more stable alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE), the hydroperoxide itself is biologically active. A critical research frontier is the identification and validation of its unique molecular targets and the cellular responses it triggers.

Research has shown that 12-HPETE and its downstream product 12-HETE can act as potent signaling molecules with diverse effects. They have been shown to stimulate the release of intracellular calcium in human neutrophils, a fundamental process in immune cell activation. nih.gov In pancreatic islets, both 12-HPETE and 12(S)-HETE can reduce insulin (B600854) secretion and decrease cell viability, implicating them in the pathophysiology of diabetes. wikipedia.orgpatsnap.com These effects are mediated, at least in part, through the activation of stress-activated pathways like p38-MAPK and JNK. patsnap.com

More recent studies are uncovering a broader range of targets. The 12-LOX/12-HETE signaling axis has been linked to the G protein-coupled receptor GPR31, which in turn activates the PI3K/Akt/NF-κB pathway, promoting inflammation in liver injury. nih.gov Other identified receptors for 12-HETE include the low-affinity leukotriene B4 receptor (BLT2) and the thromboxane (B8750289) A2 receptor. nih.gov The interaction of 12-HPETE with the transient receptor potential vanilloid 1 (TRPV1) channel has been implicated in the inhibition of renin release and in neurotoxic processes. nih.gov In platelets, 12-LOX activity is crucial for reactivity mediated by the receptors PAR4 and GPVI. nih.gov

The challenge is to distinguish the effects of the transient 12-HPETE from the more stable 12-HETE and to uncover targets that are uniquely sensitive to the hydroperoxide moiety. Future work will require the development of non-metabolizable 12-HPETE analogs and advanced chemoproteomic approaches to trap and identify interacting proteins in their native cellular environment.

Table 2: Selected Molecular Targets and Cellular Effects of the 12-HPETE/12-HETE Axis

| Target/Effector | Cellular Process/Outcome | Associated Cell/Tissue Type(s) |

| Intracellular Calcium | Stimulation of Ca2+ release | Human Neutrophils nih.gov |

| p38-MAPK/JNK Pathways | Reduced insulin secretion, increased cell death | Pancreatic Islets patsnap.com |

| GPR31 Receptor | Activation of PI3K/Akt/NF-κB pathway, inflammation | Liver nih.gov |

| TRPV1 Channel | Inhibition of renin release, neurotoxicity | Kidney, Neurons nih.gov |

| NADPH Oxidase | Generation of reactive oxygen species (ROS) | Retinal Vascular Endothelial Cells wikipedia.org |

| Soluble Guanylate Cyclase | Inhibition of platelet function | Platelets nih.gov |

Development of Advanced Analytical Probes and Imaging Techniques for In Situ Monitoring

A major limitation in understanding the biology of 12-HPETE is the difficulty in detecting this unstable and low-abundance molecule within living cells and tissues. Therefore, a significant contemporary challenge is the creation of sensitive and specific tools for its real-time, in situ monitoring.

Current methods often rely on measuring downstream, more stable products or quantifying lipid peroxidation generally. However, new technologies are emerging. Fluorescent probes that react specifically with lipid hydroperoxides offer a promising avenue for imaging. nih.gov

Diphenyl-1-pyrenylphosphine (DPPP): This probe is non-fluorescent until it is oxidized by hydroperoxides, after which it emits a strong fluorescent signal. DPPP has been successfully used for the real-time detection of lipid peroxidation in intact organs like the lung. nih.govmdpi.com

BODIPY-C11: This ratiometric probe exhibits a fluorescence emission shift from red to green upon reaction with lipid peroxides, allowing for visualization of oxidative stress via confocal microscopy. acs.org

Spy-LHP: This is another probe used for imaging lipid hydroperoxides in biological systems. researchgate.net

The future lies in developing probes with even greater specificity for 12-HPETE over other lipid hydroperoxides. A novel strategy involves engineering lipid-binding protein domains, such as the epsin1 ENTH domain, and labeling them with environmentally sensitive fluorophores. nih.gov Such a sensor could specifically recognize its target lipid and report on its local concentration through changes in fluorescence, enabling quantitative imaging in living cells. nih.gov These advanced imaging techniques will be indispensable for understanding the precise spatiotemporal dynamics of 12-HPETE signaling.

Systems Biology Approaches to Map Hydroperoxide-Mediated Regulatory Networks

The effects of 12-HPETE are not isolated but are part of a complex, interconnected network of metabolic and signaling pathways. A systems biology approach is essential to map these hydroperoxide-mediated regulatory networks and understand their broader physiological and pathological implications.

Mapping these complex interactions requires new methodologies. The Disease Maps Project, for instance, provides a framework for creating comprehensive graphical representations of biochemical processes using standardized formats like the Systems Biology Graphical Notation (SBGN). elsevierpure.com Applying this approach to create "Physiological Maps" of lipid signaling could provide user-friendly, standardized models for data analysis, hypothesis generation, and education. elsevierpure.com Such maps would integrate data on enzyme kinetics, substrate availability, and downstream effector activation to build dynamic in silico models that can predict the consequences of perturbations in the 12-HPETE network.

Methodological Innovations for Quantitative and Isomer-Specific Analysis in Complex Biological Systems

Distinguishing between the various stereoisomers (12S vs. 12R) and positional isomers (e.g., 12-HETE vs. 5-HETE or 15-HETE) of arachidonic acid hydroperoxides is critical, as they can have different biological activities. A significant challenge is the development of robust analytical methods for the quantitative and isomer-specific analysis of these compounds in complex biological matrices like plasma or tissue homogenates.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the cornerstone of modern lipid analysis. wikipedia.org Methodological innovations in this area focus on:

Chromatographic Separation: The use of reverse-phase HPLC columns, such as C18 columns, is essential. nih.gov Long separation times are often required to resolve isobaric compounds (molecules with the same mass), making retention time a critical component of identification alongside mass-to-charge ratio. wikipedia.org These methods have proven successful in separating both double-bond and chiral isomers of various lipid mediators. nih.gov

Mass Spectrometry: Analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. For some isomers, specific daughter ions can be monitored to aid in identification. wikipedia.org

Sample Preparation and Standardization: Robust methods for lipid extraction from biological samples are crucial. nih.gov The use of stable isotope-labeled internal standards (e.g., deuterium-labeled compounds) is necessary to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification. nih.gov

Future innovations will likely focus on increasing the throughput and sensitivity of these methods, allowing for the analysis of ever-smaller sample sizes and the detection of extremely low-abundance lipid mediators. Developing validated standard curves and well-characterized reference materials for each specific isomer remains a critical and ongoing need for the field. nih.govwikipedia.org

Q & A

Q. What enzymatic pathways are primarily responsible for synthesizing arachidonic acid omega-9 hydroperoxide in cellular systems?

this compound is synthesized via lipoxygenase (LOX) or cyclooxygenase (COX) pathways. For example, 15-lipoxygenase (15-LOX) catalyzes the oxygenation of arachidonic acid at specific positions, forming hydroperoxide intermediates like 15-HPETE. Experimental validation involves using isoform-specific inhibitors (e.g., NDGA for LOX or aspirin for COX) and analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm product identity .

Q. Which analytical methods are optimal for detecting and quantifying this compound in biological samples?

- LC-MS/MS : Provides high sensitivity and specificity for identifying hydroperoxide stereoisomers.

- ELISA/Western Blot : Antibodies targeting LOX isoforms (e.g., Anti-ALOX15B) can indirectly assess hydroperoxide formation by quantifying enzyme activity .

- Spectrophotometry : Measures conjugated diene formation at 234 nm, a hallmark of lipid peroxidation .

Q. What safety protocols are essential for handling arachidonic acid hydroperoxide derivatives in the lab?

- Use chemical-resistant gloves, goggles, and fume hoods to minimize exposure.

- Avoid inhalation and skin contact; refer to safety data sheets (SDS) for storage and disposal guidelines (e.g., prevent groundwater contamination) .

Advanced Research Questions

Q. How does the positional specificity of lipoxygenase isoforms influence the formation of arachidonic acid hydroperoxides, including the omega-9 variant?

LOX isoforms (e.g., 12-LOX, 15-LOX) oxygenate arachidonic acid at distinct carbon positions (C12 or C15 from the carboxyl end), producing hydroperoxides with varying biological activities. Omega-9 hydroperoxide formation may involve alternative isoforms or autoxidation. Experimental approaches include:

Q. How can researchers resolve contradictions in the pro-inflammatory vs. anti-inflammatory roles of arachidonic acid hydroperoxides?

Context-dependent effects arise from downstream metabolites. For example:

- Pro-inflammatory : Hydroperoxides may be precursors to leukotrienes (via 5-LOX) or thromboxanes.

- Anti-inflammatory : Conversion to lipoxins (via transcellular metabolism) resolves inflammation. Use cell-specific knockout models and pathway-specific inhibitors (e.g., zileuton for 5-LOX) to dissect roles .

Q. What experimental strategies differentiate enzymatic vs. non-enzymatic (autoxidation) hydroperoxide formation?

Q. How does this compound mediate cross-talk between COX and LOX pathways?

Hydroperoxides can serve as substrates for both pathways. For example:

- COX pathway : Prostaglandin G₂ (PGG₂) is a hydroperoxide intermediate converted to thromboxanes.

- LOX pathway : 15-HPETE is further metabolized to lipoxins. Use dual-pathway inhibitors (e.g., ETYA) and stable isotope tracing to map metabolic flux .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.